Nikkomycin Z from Streptomyces tendae

Description

Origin and Producer Organism: Streptomyces tendae

Nikkomycin (B1203212) Z was first identified as a secondary metabolite produced by the soil bacterium Streptomyces tendae. nih.govwikipedia.org Streptomyces, a genus of Actinobacteria, is renowned for its ability to produce a wide array of bioactive compounds, including many clinically important antibiotics. researchgate.net While S. tendae is the original and primary source, other species such as Streptomyces ansochromogenes have also been found to produce nikkomycins. researchgate.netnih.gov The production of Nikkomycin Z by S. tendae can be influenced by fermentation conditions, and mutant strains have been developed to enhance its yield and alter the spectrum of nikkomycins produced. nih.govnih.govnih.gov

Overview of Nikkomycin Z's Research Significance

The research significance of Nikkomycin Z stems primarily from its mode of action as a competitive inhibitor of chitin (B13524) synthase. nih.govoup.com This makes it a valuable tool for studying fungal cell wall formation and integrity. mdpi.comnih.gov Its fungicidal activity against certain pathogenic fungi, particularly endemic dimorphic fungi like Coccidioides immitis and Blastomyces dermatitidis, has positioned it as a promising candidate for antifungal therapy. taylorandfrancis.commdpi.com Research has demonstrated its efficacy in animal models of coccidioidomycosis, blastomycosis, and histoplasmosis. incacare.liveasm.org Furthermore, Nikkomycin Z exhibits synergistic effects when used in combination with other antifungal drugs, such as azoles and echinocandins, potentially broadening its therapeutic applications and combating drug resistance. taylorandfrancis.commdpi.comnih.gov

Classification within Peptidyl Nucleoside Antibiotics

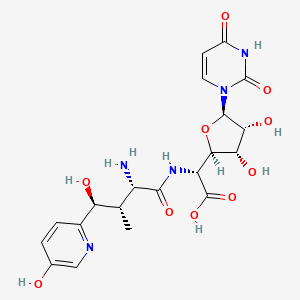

Nikkomycin Z is classified as a peptidyl nucleoside antibiotic. chemicalbook.comglpbio.comnih.gov Its chemical structure consists of a pyrimidine (B1678525) nucleoside (uracil) linked to a unique amino acid moiety. researchgate.netchemicalbook.com Specifically, it is composed of a 5-aminohexuronic acid bonded to uracil (B121893) via a N-glycosidic bond, and a peptide-like side chain. researchgate.net This structural similarity to the natural substrate of chitin synthase, UDP-N-acetylglucosamine, is the basis for its competitive inhibition of the enzyme. chemicalbook.comsigmaaldrich.com The nikkomycin family includes several related compounds, such as Nikkomycin X, which differ in their peptide side chains. researchgate.netnih.gov

Interactive Data Table: Chemical and Physical Properties of Nikkomycin Z

| Property | Value |

| Chemical Formula | C20H25N5O10 |

| Molecular Weight | 495.44 g/mol |

| CAS Number | 59456-70-1 |

| Appearance | Powder |

| Solubility | Soluble in water (5 mg/mL) |

| Storage Temperature | 2-8°C |

| Mechanism of Action | Competitive inhibitor of chitin synthase |

| Data sourced from multiple references. nih.govsigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H25N5O10 |

|---|---|

Molecular Weight |

495.4 g/mol |

IUPAC Name |

(2R)-2-[[(2S,3S,4S)-2-amino-4-hydroxy-4-(5-hydroxypyridin-2-yl)-3-methylbutanoyl]amino]-2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid |

InChI |

InChI=1S/C20H25N5O10/c1-7(13(28)9-3-2-8(26)6-22-9)11(21)17(31)24-12(19(32)33)16-14(29)15(30)18(35-16)25-5-4-10(27)23-20(25)34/h2-7,11-16,18,26,28-30H,21H2,1H3,(H,24,31)(H,32,33)(H,23,27,34)/t7-,11-,12+,13-,14-,15+,16+,18+/m0/s1 |

InChI Key |

WWJFFVUVFNBJTN-JKEIIPFCSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C1=NC=C(C=C1)O)O)[C@@H](C(=O)N[C@H]([C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)C(=O)O)N |

Canonical SMILES |

CC(C(C1=NC=C(C=C1)O)O)C(C(=O)NC(C2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)C(=O)O)N |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of Nikkomycin Z in Streptomyces Tendae

Identification of Key Biosynthetic Intermediates

The assembly of Nikkomycin (B1203212) Z is a multifaceted process that draws upon primary metabolic pathways to generate its distinct chemical scaffolds. The biosynthesis can be conceptually divided into the formation of its nucleoside and peptidyl moieties, with several novel intermediates being identified along this intricate production line.

Nucleoside Moiety Precursors

The foundational nucleoside component of Nikkomycin Z is derived from common cellular building blocks. Research has identified Uridine (B1682114) Monophosphate (UMP) as the direct precursor for the nucleoside portion of Nikkomycin Z. nih.gov The bacterial cells can synthesize UMP through de novo pathways or salvage pathways utilizing uracil (B121893) or uridine. nih.gov Studies have shown that supplementing the culture medium with uracil can significantly stimulate the production of Nikkomycin Z, underscoring its role as a key precursor. nih.govnih.gov While uridine also has a stimulatory effect, it is thought to be partially degraded to uracil before being incorporated into the biosynthetic pathway. nih.gov

Peptidyl Moiety Precursors

The unique amino acid side chain of Nikkomycin Z, known as 4-(4′-hydroxy-2′-pyridinyl)-homothreonine (HPHT), is assembled from precursors supplied by amino acid metabolism. Precursor feeding and biochemical studies have confirmed that L-lysine is a primary precursor for the biosynthesis of the peptidyl moiety of Nikkomycin Z. nih.govnih.gov The biosynthesis of HPHT is a complex process involving a series of enzymatic modifications.

New Intermediates

In the course of investigating the nikkomycin biosynthetic pathway in Streptomyces tendae, several new, related compounds have been isolated and characterized. These include Nikkomycins SZ, SX, SoZ, and SoX. nih.gov These molecules are considered new intermediates associated with the main nikkomycin biosynthetic pathway. nih.gov The production levels of Nikkomycins SZ and SX in the culture medium have been observed to decrease as the concentrations of the biologically active Nikkomycins Z and X increase, suggesting a precursor-product relationship. nih.gov Other novel nikkomycins, such as pseudo-Z and pseudo-J, which feature a C-glycosidic bond instead of the typical N-glycosidic linkage, have also been identified from mutants of S. tendae. nih.gov

Genetic Characterization of the Nikkomycin Biosynthetic Gene Cluster

The production of Nikkomycin Z is orchestrated by a dedicated set of genes clustered together on the Streptomyces tendae chromosome. This nikkomycin biosynthetic gene cluster contains the genetic instructions for the enzymes that catalyze each step of the antibiotic's assembly.

Identification and Functional Analysis of Biosynthetic Genes

Through sequencing and gene disruption studies, a number of key biosynthetic genes within the nikkomycin cluster have been identified and their functions elucidated. These genes are often transcribed together as a single unit, known as a polycistronic mRNA, ensuring coordinated production of the necessary enzymes.

| Gene | Putative or Confirmed Function |

| nikC | Encodes an L-lysine 2-aminotransferase, which catalyzes the initial step in the formation of the peptidyl moiety (HPHT). |

| nikQ | The homolog in S. ansochromogenes, sanQ, is essential for the biosynthesis of the imidazolone (B8795221) base of Nikkomycin X and is believed to encode a cytochrome P450 enzyme. Disruption of sanQ abolishes Nikkomycin X production but does not affect Nikkomycin Z levels. |

| nikR | Co-transcribed with other nik genes; its specific function in the biosynthesis of Nikkomycin Z is not yet fully characterized. |

| nikP1 | Encodes a non-ribosomal peptide synthetase (NRPS) responsible for the assembly of the peptidyl moiety. Mutants lacking this gene accumulate the nucleoside precursor, Nikkomycin Cz. |

| nikP2 | The gene product shows similarity to thioesterases. Its homolog in S. ansochromogenes, sanP, is vital for the biosynthesis of the imidazolone base of Nikkomycin X. nih.gov |

| nikS | The product belongs to a superfamily of proteins with a specific ATP-binding fold and is required for the assembly of nikkomycins. |

| nikT | The predicted protein has a dual function, with its N-terminus resembling an acyl carrier protein and its C-terminus showing similarity to aminotransferases. It is required for both peptidyl moiety synthesis and the final assembly of nikkomycins. |

| nikU | The deduced protein is similar to a component of glutamate (B1630785) mutase and is required for the synthesis of the HPHT peptidyl moiety. |

| nikV | The deduced protein is also similar to a component of glutamate mutase. Disruption of this gene leads to the formation of nikkomycins with a modified peptidyl moiety, indicating its role in HPHT biosynthesis. |

Role of Specific Gene Products in Peptidyl Moiety Synthesis

The formation of the unusual amino acid HPHT is a critical part of the Nikkomycin Z biosynthetic pathway, and several gene products are dedicated to its synthesis. The genes nikU and nikV are required for the formation of HPHT. The NikT protein, with its predicted dual domains, also plays a crucial role in this sub-pathway. The initial step is catalyzed by NikC, an L-lysine 2-aminotransferase. Subsequent modifications, guided by the products of other nik genes, lead to the final HPHT structure that is then incorporated into the final Nikkomycin Z molecule.

Role of Specific Gene Products in Nucleoside Moiety Synthesis

The nucleoside portion of Nikkomycin Z is an unusual C-nucleoside, 5-amino-5-deoxy-D-allofuranuronic acid, linked to a uracil base. The biosynthesis begins with precursors from primary metabolism, with Uridine monophosphate (UMP) serving as the direct precursor for the nucleoside base of nikkomycin Z. nih.gov Several key gene products are essential for the formation of this moiety.

The gene nikR, which is co-transcribed with other nikkomycin biosynthesis genes, encodes a uracil phosphoribosyltransferase, critical for incorporating the uracil base. nih.govnih.gov The formation of the C-C bond between the sugar and the base is a key step, distinguishing it from the more common N-glycosidic bonds found in primary metabolism nucleosides. jst.go.jp Another crucial enzyme in the formation of the sugar component is encoded by NikJ, a radical S-adenosylmethionine (SAM) enzyme that catalyzes a radical-mediated C5' extension of the sugar ring. nih.gov

Role of Specific Gene Products in Peptide Bond Formation and Overall Assembly

The synthesis of the complete Nikkomycin Z molecule involves two major processes: the creation of the unique non-proteinogenic amino acid side chain, hydroxypyridylhomothreonine (HPHT), and its subsequent attachment to the nucleoside core via a peptide bond. nih.govnih.gov This assembly is managed by a multi-enzyme system, including a non-ribosomal peptide synthetase (NRPS).

A suite of nik genes is dedicated to synthesizing the HPHT moiety from L-lysine. nih.gov The process is initiated by NikC, an L-lysine 2-aminotransferase. nih.gov Subsequent modifications are carried out by products of the nikA, nikB, nikD, nikE, nikF, and nikG genes, which show similarities to enzymes like aldolases, dehydrogenases, oxidases, and a cytochrome P450 system (nikF/nikG). nih.gov Additionally, NikU and NikV, which resemble components of glutamate mutase, are required for HPHT synthesis. nih.gov Disruption of these genes typically halts the production of Nikkomycin Z and other related active compounds. nih.govnih.gov

The final assembly and peptide bond formation are primarily orchestrated by the nikP1 gene product, an NRPS that features adenylation and thiolation domains to activate and bind the HPHT acid. nih.govrsc.org Several other gene products are essential for the complete assembly. NikS, which has a characteristic ATP-binding fold, and NikT, a protein with domains similar to acyl carrier proteins and aminotransferases, are both required for the formation of the final nikkomycin products. nih.gov A mutation in the pathway that affects the final linkage of the peptide and nucleoside moieties results in the accumulation of the two separate precursors, highlighting the critical nature of this final condensation step. nih.gov

The table below summarizes the functions of key gene products in the biosynthesis of Nikkomycin Z.

| Gene Product | Putative Function/Role | Stage of Biosynthesis | Reference |

| NikC | L-lysine 2-aminotransferase | Peptidyl Moiety (HPHT) Synthesis | nih.gov |

| NikA, NikB, NikD, NikE | Modification enzymes (dehydrogenase, aldolase, oxidase, etc.) | Peptidyl Moiety (HPHT) Synthesis | nih.gov |

| NikF/NikG | Cytochrome P450 monooxygenase / Ferredoxin | Peptidyl Moiety (HPHT) Synthesis (Hydroxylation) | nih.gov |

| NikU, NikV | Glutamate mutase-like components | Peptidyl Moiety (HPHT) Synthesis | nih.gov |

| NikJ | Radical SAM enzyme | Nucleoside Moiety Synthesis (C5' extension) | nih.gov |

| NikR | Uracil phosphoribosyltransferase | Nucleoside Moiety Synthesis | nih.govnih.gov |

| NikP1 | Non-ribosomal peptide synthetase (NRPS) | Peptide Bond Formation and Assembly | nih.gov |

| NikP2 | Thioesterase-like enzyme | Assembly (involved in base selection) | nih.gov |

| NikS | Protein with ATP-binding fold | Assembly | nih.gov |

| NikT | Acyl carrier protein and aminotransferase-like protein | Assembly | nih.gov |

Transcriptional Regulation of the Gene Cluster

The expression of the nikkomycin biosynthetic genes in S. tendae is tightly regulated. Many of the key genes, including those for HPHT synthesis (nikA-G) and those for final assembly (nikP1, nikP2, nikQ, nikR, nikS, nikT, nikU, nikV), are organized into operons and are transcribed as large, polycistronic mRNAs. nih.govnih.gov This co-transcription ensures the coordinated expression of the enzymes required for the pathway.

Expression is also growth-phase dependent, with production typically occurring during the stationary phase of growth. nih.govnih.gov Beyond the local organization of the gene cluster, nikkomycin production is subject to higher-level metabolic and genetic control. Nutritional signals play a significant regulatory role; for instance, decreasing the phosphate (B84403) concentration in the culture medium has been shown to enhance nikkomycin productivity while suppressing the production of other secondary metabolites like juglomycins. nih.gov Furthermore, studies in the closely related producer S. ansochromogenes have identified global transcriptional regulators, such as AdpA, that are required for nikkomycin production, suggesting that a complex regulatory network governs the activation of the biosynthetic cluster in response to both internal and external signals. mdpi.com

Biosynthetic Engineering for Enhanced Production and Diversification

Strain Improvement Strategies in Streptomyces tendae

A primary challenge in Nikkomycin Z production is its co-production with Nikkomycin X. nih.gov These two compounds are structurally very similar, differing only in their nucleobase—uracil in Nikkomycin Z and 4-formyl-4-imidazoline-2-one in Nikkomycin X—which makes their separation difficult and costly. nih.govnih.gov

A highly effective strategy to produce Nikkomycin Z selectively is to block the biosynthetic pathway leading to Nikkomycin X. nih.gov This has been achieved through targeted genetic manipulation. The gene nikQ (and its homolog sanQ in S. ansochromogenes) encodes a heme hydroxylase that is essential for forming the imidazolone base of Nikkomycin X. nih.gov Gene disruption experiments have shown that inactivating nikQ or sanQ successfully blocks Nikkomycin X biosynthesis without negatively impacting the production of Nikkomycin Z. nih.gov Similarly, disrupting nikP2 (or its homolog sanP), which encodes a thioesterase-like enzyme also vital for imidazolone formation, abolishes Nikkomycin X production and results in a strain that exclusively produces uracil-containing nikkomycins like Z and J. nih.govnih.gov This targeted inactivation creates a strain that yields a cleaner product stream, significantly simplifying purification. nih.gov

Combining genetic manipulation with precursor feeding has proven to be a powerful method for further boosting Nikkomycin Z yields. Once a strain has been engineered to selectively produce Nikkomycin Z (e.g., by blocking the Nikkomycin X pathway), the metabolic flux can be enhanced by supplying key building blocks in the culture medium. nih.gov

Research has shown that feeding precursors for the nucleoside moiety, such as uracil or uridine, has a marked stimulatory effect on Nikkomycin Z production. nih.govnih.gov In a S. ansochromogenes mutant with a blocked imidazolone pathway, the addition of uracil to the medium increased the Nikkomycin Z yield to approximately 800 mg/L, which was about 2.6 times higher than that of the parent strain. nih.gov In contrast, feeding precursors for the peptidyl moiety, such as L-lysine and L-glutamate, did not show a significant effect on production, suggesting that the biosynthesis of the nucleoside portion is a rate-limiting step. nih.govnih.gov Precursor feeding can also be used to rescue production in certain mutants; for example, feeding hydroxypyridylhomothreonine can restore nikkomycin synthesis in nikE mutant strains. nih.gov

Optimization of Fermentation Conditions

The production of Nikkomycin Z by Streptomyces tendae is highly influenced by the specific conditions of the fermentation process. Optimization of these parameters is crucial for enhancing yield and productivity. Research into both media composition and physical fermentation parameters has identified several key factors that control the biosynthesis of nikkomycins.

One of the most significant nutritional factors is the phosphate concentration in the culture medium. nih.gov In continuous cultures of Streptomyces tendae, decreasing the phosphate supply in the feed broth from 2.5 mM to 1.0 mM was shown to enhance the productivity of nikkomycins. nih.gov This suggests that phosphate limitation acts as a trigger or a favorable condition for the metabolic pathways leading to nikkomycin synthesis. Conversely, the same study noted that this reduction in phosphate decreased the production of another secondary metabolite, juglomycin, indicating a complex regulatory network where the strain allocates resources based on nutrient availability. nih.gov

Precursor supplementation is another effective strategy. Since nikkomycin Z contains a uracil moiety, feeding the culture with uracil has been shown to have a stimulatory effect on its production. nih.gov In studies on the related producer Streptomyces ansochromogenes, adding uracil to the medium significantly increased the yield of nikkomycin Z. nih.gov This approach can bypass potential bottlenecks in the endogenous precursor supply pathways.

Physical and morphological parameters of the fermentation are also critical. Mycelial suspensions of S. tendae can become highly viscous, leading to oxygen limitation, which restricts the yield of nikkomycins. nih.gov To overcome this, inducing the formation of cellular aggregates, or pellets, has been explored. nih.gov Using pellets can reduce the broth viscosity and protect the cells from shear stress caused by agitation. nih.gov Studies have shown that the specific productivity of S. tendae pellets increases with pellet diameter up to about 1.4 mm. nih.gov Furthermore, the formation of pellets or maintaining a high biomass concentration was found to be necessary for the production of bioactive dipeptide and tripeptide nikkomycins. nih.gov General optimization strategies, often employing Response Surface Methodology (RSM), have been successful in enhancing secondary metabolite production in other Streptomyces species by systematically adjusting factors like carbon and nitrogen sources, mineral salts, pH, temperature, and inoculation amount. plos.orgresearchgate.net

| Parameter | Optimized Condition | Effect on Nikkomycin Production | Source |

| Phosphate Concentration | Decreased from 2.5 mM to 1.0 mM | Enhanced productivity | nih.gov |

| Cell Morphology | Pellet formation (up to 1.4 mm diameter) | Increased specific productivity; reduced viscosity and shear damage | nih.gov |

| Precursor Supplementation | Addition of Uracil (e.g., 2 g/L) | Stimulatory effect, significantly increasing Nikkomycin Z yield | nih.gov |

| Dilution Rate | Lower dilution rate in continuous culture | Increased nikkomycin productivity | nih.gov |

Heterologous Expression of Nikkomycin Biosynthetic Gene Clusters

Heterologous expression, the process of introducing a biosynthetic gene cluster (BGC) from its native producer into a different, more tractable host organism, is a powerful strategy for studying and engineering metabolic pathways. nih.govmdpi.com This approach has been applied to the nikkomycin BGC to facilitate genetic manipulation, overcome challenges in the native producer, and potentially improve yields. nih.govnih.gov The nikkomycin BGC is approximately 35 kb, and its large size presents a significant challenge for cloning and expression. nih.govst-andrews.ac.uk

A key study involved expressing the nikkomycin BGC in the well-characterized model organism Streptomyces coelicolor M1146. nih.gov The BGC was transferred into S. coelicolor via intergeneric conjugation. nih.gov The resulting engineered strains exhibited antifungal activity and were able to produce trace amounts of nikkomycin X and nikkomycin Z. nih.gov To improve expression, the native promoters of key genes within the cluster, sanG and sanF, were replaced with the strong, constitutive hrdB promoter, which led to the accumulation of important biosynthetic intermediates such as uridine and pyridylhomothreonine. nih.gov This work demonstrated the successful transfer and functional expression of the cluster in a heterologous host and provided a platform for future engineering efforts. nih.gov

Another strategy involves introducing an additional copy of the entire nikkomycin BGC back into a producing strain, Streptomyces ansochromogenes, to increase gene dosage. nih.gov The 35 kb gene cluster was reassembled and integrated into the host's genome, leading to a significant enhancement in production, with a four-fold increase in nikkomycin X and a 1.8-fold increase in nikkomycin Z compared to the parent strain. nih.gov This demonstrates that increasing the copy number of the BGC can be an effective method for yield improvement.

The primary challenges in heterologous expression of large BGCs like the one for nikkomycin include their large size, high GC content, and the potential for genetic instability, which can lead to recombination and rearrangement. st-andrews.ac.uk The selection of a suitable heterologous host is critical; the host must provide the necessary precursors for biosynthesis and have compatible regulatory machinery, or promoters within the BGC must be replaced. mdpi.comnih.gov

| BGC Source | Host Organism | Genetic Modification / Method | Outcome | Source |

| S. ansochromogenes | Streptomyces coelicolor M1146 | Introduction of pNIK plasmid containing the BGC. | Production of trace amounts of nikkomycin X and Z. | nih.gov |

| S. ansochromogenes | Streptomyces coelicolor M1146 | Replacement of sanG and sanF promoters with hrdB promoter. | Accumulation of key biosynthetic intermediates. | nih.gov |

| S. ansochromogenes | Streptomyces ansochromogenes 7100 | Reassembly and integration of an extra copy of the 35 kb BGC. | 4-fold increase in nikkomycin X; 1.8-fold increase in nikkomycin Z. | nih.gov |

Combinatorial Biosynthesis Approaches for Hybrid Molecules

Combinatorial biosynthesis leverages the modular nature of biosynthetic pathways to create novel "hybrid" molecules by combining genes or enzymes from different pathways. nih.govresearchgate.net This strategy has been successfully used with the nikkomycin pathway to generate new compounds with potentially improved properties. nih.gov Nikkomycins belong to the peptidyl nucleoside class of antibiotics, similar to polyoxins, and both are competitive inhibitors of chitin (B13524) synthase. nih.gov Their structural similarities and shared mode of action make their biosynthetic pathways ideal candidates for creating hybrid molecules. nih.gov

In a notable example of this approach, genes from the polyoxin (B77205) biosynthetic pathway from Streptomyces cacaoi were introduced into a mutant strain of S. ansochromogenes. nih.gov This mutant was engineered to produce only the nucleoside moiety of nikkomycin X. nih.gov By introducing the genes responsible for the biosynthesis of the dipeptidyl moiety of polyoxin into this nikkomycin nucleoside-producing strain, researchers successfully generated two hybrid antibiotics. nih.gov

One of the resulting compounds was identified as polyoxin N, while the other was a novel molecule named polynik A. nih.gov These hybrid antibiotics exhibited beneficial properties from both parent compounds; they showed better inhibitory activity against certain phytopathogenic fungi than polyoxin B and were more stable across different pH and temperature conditions than nikkomycin X. nih.gov This work demonstrates the power of combinatorial biosynthesis to rationally design and produce novel bioactive compounds with enhanced characteristics. nih.govresearchgate.net The successful heterologous expression of the nikkomycin cluster also lays the groundwork for further combinatorial approaches by providing a versatile platform for genetic engineering. nih.gov

| Parent Antibiotic Pathways | Genetic Exchange | Resulting Hybrid Molecule(s) | Key Properties of Hybrid | Source |

| Nikkomycin (nucleoside part) | Introduction of genes for the dipeptidyl moiety of polyoxin into a nikkomycin nucleoside-producing mutant. | Polyoxin N and Polynik A | Better inhibitory activity than polyoxin B; more stable than nikkomycin X. | nih.gov |

| Polyoxin (peptidyl part) |

Molecular Mechanism of Action of Nikkomycin Z

Chitin (B13524) Synthase as the Primary Molecular Target

The fungal cell wall is a dynamic and essential organelle that provides structural support, protection against osmotic stress, and a scaffold for various enzymes. A key component of the cell wall in most fungi is chitin, a linear polymer of β-(1,4)-linked N-acetylglucosamine (GlcNAc). The synthesis of chitin is catalyzed by a family of enzymes known as chitin synthases (Chs). Because chitin and chitin synthases are absent in vertebrates, they represent a highly selective target for the development of antifungal agents. nih.govresearchgate.net Nikkomycin (B1203212) Z has been identified as a potent inhibitor of these enzymes. researchgate.net

Competitive Inhibition of Chitin Synthase Enzymes

Nikkomycin Z functions as a competitive inhibitor of chitin synthase. nih.govresearchgate.net This means that it directly competes with the natural substrate of the enzyme for binding to the active site. By occupying the active site, Nikkomycin Z prevents the enzyme from binding to its substrate and carrying out its catalytic function, which is the polymerization of GlcNAc units into chitin chains. The inhibitory effect of Nikkomycin Z has been demonstrated across various fungal species, although the sensitivity of different chitin synthase isozymes can vary. For instance, in Saccharomyces cerevisiae, Nikkomycin Z is a more selective inhibitor of chitin synthase 3 (Chs3) compared to Chs1 and Chs2. duke.edu In contrast, it inhibits all three chitin synthase isozymes in Candida albicans. nih.gov The inhibition constant (Ki) for Nikkomycin Z against purified Candida albicans Chs2 is approximately 1.5 µM. nih.gov

Mimicry of UDP-N-acetylglucosamine (UDP-GlcNAc) as a Substrate Analog

The efficacy of Nikkomycin Z as a competitive inhibitor stems from its structural similarity to the natural substrate of chitin synthase, uridine (B1682114) diphosphate-N-acetylglucosamine (UDP-GlcNAc). nih.govnih.gov Nikkomycin Z is a peptidyl-nucleoside antibiotic, and its structure effectively mimics that of UDP-GlcNAc. This molecular mimicry allows it to be recognized by and bind to the active site of chitin synthase. The nucleoside portion of Nikkomycin Z resembles the uridine part of the substrate, while the peptide side chain occupies the space normally taken by the N-acetylglucosamine moiety. This structural analogy is the fundamental basis for its ability to competitively inhibit the enzyme. nih.gov

Structural Basis of Chitin Synthase Inhibition by Nikkomycin Z

Recent advances in structural biology, particularly cryo-electron microscopy (cryo-EM), have provided atomic-resolution insights into how Nikkomycin Z binds to and inhibits chitin synthase. These studies have elucidated the specific molecular interactions that underpin its inhibitory activity.

Binding Mode Analysis (e.g., Uridine-binding tub, hydroxypyridine moiety interactions)

Structural studies of Nikkomycin Z in complex with chitin synthase reveal a detailed picture of its binding mode. Nikkomycin Z binds in an extended conformation within a pocket at the enzyme's active site. nih.gov The molecule is composed of a nucleoside core, specifically an aminohexuronic acid (AHA), and a peptidyl side chain, 4-hydroxypyridylhomothreonine (HPHT). nih.gov

The AHA moiety, which mimics the uridine of UDP-GlcNAc, plays a crucial role in binding. Its 5'-carboxylate group forms a salt bridge with a conserved arginine residue, while the nucleobase engages in a π-π stacking interaction with a tyrosine residue. nih.gov The 2'-hydroxyl group of the AHA also forms an interaction with a nearby glutamic acid residue. nih.gov

The HPHT side chain extends into a pocket that leads towards the central tunnel of the enzyme. The hydroxypyridinyl ring of the HPHT is critical for potent inhibition, forming significant contacts with the enzyme. These include a π-π stacking interaction with a tryptophan residue and a hydrogen bond with a tyrosine residue. nih.gov In the structure of Saccharomyces cerevisiae Chs1, the pyridin-3-ol group of Nikkomycin Z is inserted into the membrane tunnel of the enzyme. nih.gov

Atomic-Resolution Structures of Nikkomycin Z-bound Chitin Synthases (e.g., Candida albicans Chs2, Saccharomyces cerevisiae Chs1)

Cryo-EM structures of chitin synthase 2 from Candida albicans (CaChs2) and chitin synthase 1 from Saccharomyces cerevisiae (ScChs1) in complex with Nikkomycin Z have been determined at resolutions of approximately 3.19 Å and 2.9 Å, respectively. nih.govnih.gov These structures have been instrumental in visualizing the precise binding orientation and the key interactions between the inhibitor and the enzyme.

The ScChs1 structure similarly shows Nikkomycin Z bound in the active site, with its pyridin-3-ol group extending into the membrane tunnel. nih.gov This structure also revealed conformational changes in the enzyme upon inhibitor binding. researchgate.net

Identification of Key Residues Involved in Binding and Inhibition

The atomic-resolution structures have allowed for the precise identification of the amino acid residues that are critical for the binding of Nikkomycin Z and its inhibitory effect.

In Candida albicans Chs2 , the key interacting residues are:

Y319: Forms a π-π stacking interaction with the nucleobase of the AHA moiety. nih.gov

E321: Interacts with the 2'-OH of the AHA. nih.gov

Y517: Forms a hydrogen bond with the hydroxypyridinyl ring of the HPHT. nih.gov

R646: Forms a salt bridge with the 5'-carboxylate of the AHA. nih.gov

W647: Engages in a π-π stacking interaction with the hydroxypyridinyl ring of the HPHT. Mutational analysis has shown that changing this residue to alanine (B10760859) significantly reduces the affinity for Nikkomycin Z. nih.gov

In Saccharomyces cerevisiae Chs1 , the following residues are involved in coordinating Nikkomycin Z:

Y455 and K578: Sandwich the uracil (B121893) group of the inhibitor. researchgate.net

E457: Interacts with the ribose group. researchgate.net

D602: Forms a polar contact with the amino group of the central peptide linkage. researchgate.net

I631, Y654, P675, and A677: Pack against the pyridin-3-ol group. researchgate.net

T744: Forms a polar contact with the hydroxyl group near the pyridin-3-ol group. researchgate.net

R759: Interacts with the carboxyl group near the ribose. This residue is part of the conserved 'QxxRW' motif. researchgate.net

W760: Also part of the 'QxxRW' motif, this residue packs with the pyridine-3-ol group and guards the path to the membrane tunnel. researchgate.netnih.gov

These detailed structural insights provide a robust framework for understanding the potent and specific inhibition of chitin synthase by Nikkomycin Z and can guide the development of new and improved antifungal agents.

Differential Inhibition of Chitin Synthase Isozymes

In the model yeast Saccharomyces cerevisiae, Nikkomycin Z exhibits marked specificity for particular chitin synthase isozymes. Research has demonstrated that it is a selective and specific inhibitor of Chitin Synthase 3 (Chs3) both in vitro and in vivo. asm.orgnih.govnih.gov In contrast, Chitin Synthase 2 (Chs2), the enzyme essential for forming the primary septum, is notably more resistant to the antibiotic. nih.govasm.org Studies comparing the isozymes found that the difference in inhibitory constants (Ki) for nikkomycins between Chs1 and Chs2 could be as large as three orders of magnitude, with Chs2 being the more resistant isozyme. nih.gov This pronounced resistance of Chs2 to Nikkomycin Z is considered a primary reason for the compound's poor antifungal activity against Saccharomyces cerevisiae. asm.orgnih.govdntb.gov.ua

Table 1: Inhibitory Specificity of Nikkomycin Z against Saccharomyces cerevisiae Chitin Synthase Isozymes

| Isozyme | Inhibition by Nikkomycin Z | Finding |

| Chs1 | Inhibited | More sensitive to inhibition than Chs2. nih.gov |

| Chs2 | Resistant | Significantly more resistant to inhibition than Chs1 and Chs3. nih.govasm.org |

| Chs3 | Inhibited | Identified as the primary target; Nikkomycin Z is a selective inhibitor of this isozyme. asm.orgnih.govnih.gov |

The inhibitory profile of Nikkomycin Z against Candida albicans, a significant human fungal pathogen, is distinctly different from that observed in S. cerevisiae. In C. albicans, Nikkomycin Z effectively inhibits all three major chitin synthase isozymes: CaChs1, CaChs2, and CaChs3. nih.gov This broad-spectrum inhibition within a single organism is a key factor in its potent activity against this pathogen.

Detailed enzymatic assays have quantified this inhibition. One study reported the half-maximal inhibitory concentration (IC50) values for each isozyme, finding that CaChs2 is the most sensitive to Nikkomycin Z. nih.gov More recent structural and biochemical studies have further refined these findings, determining the inhibitory constant (Ki) and dissociation constant (Kd) for CaChs2, confirming its high affinity for the inhibitor. nih.gov Cryo-electron microscopy has successfully resolved the structure of CaChs2 bound to Nikkomycin Z, providing a detailed view of the molecular interactions at the active site. duke.edunih.gov

Table 2: Inhibition Constants of Nikkomycin Z against Candida albicans Chitin Synthase Isozymes

| Isozyme | Parameter | Value | Reference(s) |

| CaChs1 | IC50 | 15 µM | nih.gov |

| CaChs2 | IC50 | 0.8 µM | nih.gov |

| CaChs2 | Ki | 1.5 ± 0.5 µM | nih.gov |

| CaChs2 | Kd | ~190 nM | nih.gov |

| CaChs3 | IC50 | 13 µM | nih.gov |

The differential specificity of Nikkomycin Z towards chitin synthase isozymes in S. cerevisiae and C. albicans directly underlies its varied biological activity against these two fungi.

In Saccharomyces cerevisiae, the functional redundancy of chitin synthases and, crucially, the intrinsic resistance of the essential Chs2 isozyme allow the organism to overcome the inhibition of Chs3. asm.orgnih.gov Because Chs2 is responsible for the vital process of primary septum formation, its continued function in the presence of Nikkomycin Z permits cell division to proceed, rendering the compound largely ineffective as an antifungal agent against this species. nih.govasm.org

Conversely, in Candida albicans, the ability of Nikkomycin Z to inhibit all three chitin synthase isozymes, particularly the highly sensitive CaChs2, leads to a catastrophic failure in cell wall synthesis and maintenance. nih.gov The comprehensive inhibition prevents the proper formation of the septum and disrupts the integrity of the cell wall. nih.gov This widespread disruption of chitin synthesis ultimately results in cell lysis and death, explaining the potent fungicidal activity of Nikkomycin Z against C. albicans. mdpi.comnih.gov This highlights that the effectiveness of a chitin synthase inhibitor is not merely dependent on its ability to inhibit the enzyme in general, but on its capacity to inhibit the specific, essential isozymes within a target pathogen. chemicalbook.comnih.gov

Structure Activity Relationship Sar Studies of Nikkomycin Z and Its Analogs

Elucidation of Structural Requirements for Chitin (B13524) Synthase Inhibition

The inhibitory action of Nikkomycin (B1203212) Z is fundamentally linked to its ability to mimic the transition state of the chitin synthase substrate, UDP-GlcNAc. This mimicry allows it to bind tightly within the enzyme's active site, blocking the polymerization of chitin. nih.gov Structural biology studies, including cryo-electron microscopy (cryo-EM), have provided detailed insights into the specific interactions that govern this inhibition. nih.gov

The molecule can be broadly divided into two key components: the nucleoside moiety (uracil and an aminohexuronic acid sugar) and the peptidyl moiety (a modified amino acid). Both play critical roles in binding and inhibition.

Nucleoside Moiety: The uracil (B121893) base and the sugar ring of Nikkomycin Z occupy the binding pocket for the UDP portion of the natural substrate. The uracil group is specifically recognized and sandwiched between key amino acid residues in the active site, such as K578 and Y455 in S. cerevisiae Chs1. nih.gov The sugar-like ring engages in polar interactions with residues like E457. nih.gov These interactions anchor the inhibitor in the correct orientation within the catalytic site.

Peptidyl Moiety: The N-terminal amino acid, a unique hydroxypyridinylhomothreonine (HPHT) residue, extends into a separate pocket. The hydroxypyridinyl ring forms the most critical contacts with the enzyme, forming π-π stacking interactions and hydrogen bonds with residues such as W760. nih.gov This part of the molecule is crucial for high-affinity binding and potent inhibition.

Studies on different isozymes of chitin synthase in Candida albicans have shown that Nikkomycin Z exhibits varying inhibitory activity, suggesting subtle differences in the active site architecture among these enzymes. nih.gov

| Enzyme Isozyme (Candida albicans) | IC₅₀ (μM) |

| Chitin Synthase 1 (CaChs1) | 15 |

| Chitin Synthase 2 (CaChs2) | 0.8 |

| Chitin Synthase 3 (CaChs3) | 13 |

| Data sourced from Sudoh et al., 2002. nih.gov |

This differential inhibition highlights that while the general structural requirements are understood, isozyme-specific features can influence the potency of the inhibitor.

Impact of N-terminal Amino Acid Configuration and Substituents on Activity

The unique N-terminal amino acid of Nikkomycin Z, hydroxypyridinylhomothreonine (HPHT), is a primary determinant of its high inhibitory potency. Modifications to this part of the molecule have been a major focus of SAR studies to probe the binding pocket and develop more potent analogs.

Research has shown that the β-methyl group on the N-terminal amino acid plays a protective role, making the molecule more resistant to degradation by cellular peptidases. nih.govresearchgate.net This enhances the compound's stability, which is crucial for its whole-cell activity.

Imaginary receptor-mapping studies identified a hydrophobic region within the binding pocket that accommodates the N-terminal amino acid. oup.com This led to the synthesis of a series of analogs with bulky, hydrophobic substituents. As predicted, these modifications often resulted in potent anti-chitin synthase activity. The introduction of large aromatic groups, in particular, was found to be favorable. For instance, an analog featuring a phenanthrene group attached to an L-cysteine residue showed inhibitory activity even greater than that of the parent Nikkomycin Z. researchgate.net

| Analog / Modification | Chitin Synthase IC₅₀ (μg/mL) |

| Nikkomycin Z | 0.393 |

| S-Phenylmethyl-L-Cys Analog | 0.547 |

| S-(2-Naphthyl)methyl-L-Cys Analog | 0.463 |

| Phenanthrene Analog (10) | 0.310 |

| Data sourced from Chaudhary et al., 2013. researchgate.net |

Conversely, analogs where the aryl group was attached in a way that did not perfectly superimpose with the orientation of the native HPHT residue showed reduced activity, underscoring the importance of precise positioning within the active site. oup.com

Influence of Peptidyl Moiety Modifications on Inhibitory Potency

Studies have shown that both dipeptide and tripeptide nikkomycins can exhibit high in vitro activity against the isolated chitin synthase enzyme. researchgate.net However, poor cellular uptake often limits their efficacy in whole-cell assays. researchgate.net This discrepancy highlights the dual role of the peptide component: binding to the target enzyme and facilitating entry into the cell.

Key findings regarding the peptidyl moiety include:

Transport: The peptide structure is recognized by permease transport systems, which are essential for the inhibitor to reach its intracellular target. Competition for these transporters by other peptides can reduce the uptake and effectiveness of Nikkomycin Z. chemicalbook.com

The synthesis of dipeptidyl and tripeptidyl analogs has been explored as a strategy to create prodrugs with improved transport characteristics into Candida species. nih.gov The goal is to enhance uptake, after which intracellular peptidases would cleave the larger peptide to release the active dipeptidyl inhibitor.

Effect of Nucleoside Moiety Alterations on Biological Activity

The nucleoside portion of Nikkomycin Z, consisting of a uracil base linked to an aminohexuronic acid core, is fundamental to its mechanism of action as it mimics the UDP-GlcNAc substrate. nih.gov Alterations in this moiety can have a profound impact on binding affinity and inhibitory activity.

The uracil base is a key recognition element. Structural studies have confirmed that it fits into the uridine-binding pocket of the enzyme's active site. nih.gov Modifications to this heterocycle are generally detrimental to activity unless they maintain the key hydrogen bonding features that mimic uracil.

More extensive modifications have been explored to enhance activity or probe the binding site. For example, using "click chemistry," researchers have synthesized 1,2,3-triazolyl derivatives of the uridine (B1682114) component. researchgate.net These analogs replace the traditional N-glycosidic bond with a triazole ring, which can serve as a stable and versatile linker. Certain diastereomers of these Ugi-type reaction products showed potent inhibition against C. albicans chitin synthase 1, with some even surpassing the activity of Nikkomycin Z.

| Analog / Modification | C. albicans Chitin Synthase 1 IC₅₀ (μg/mL) |

| Nikkomycin Z | 4.69 |

| Ugi Product Diastereomer (14) | 3.69 |

| Data sourced from Chaudhary et al., 2013. researchgate.net |

These findings suggest that while the core nucleoside structure is important for mimicking the natural substrate, there is tolerance for modifications, particularly at the linkage to the peptidyl moiety, which can be exploited to create novel analogs with improved properties.

Analysis of Analogs with Enhanced Inhibitory Activity or Improved Properties

The quest for antifungal agents with superior clinical profiles has driven the development of numerous Nikkomycin Z analogs. These efforts have focused on enhancing inhibitory potency, improving metabolic stability, and overcoming cellular uptake issues. Several analogs have emerged from these studies with promising characteristics.

One notable success was the development of a phenanthrene-containing analog . Based on modeling studies that identified a hydrophobic pocket in the enzyme's active site, this analog was designed to maximize hydrophobic interactions. It demonstrated more potent inhibition of C. albicans chitin synthase in vitro than Nikkomycin Z itself, with an IC₅₀ of 0.31 μg/mL compared to 0.393 μg/mL for the parent compound. researchgate.net

Another significant advancement came from the generation of novel nikkomycins through mutasynthesis, a technique that involves feeding structural analogs of biosynthetic intermediates to a mutant strain of the producing organism. This approach led to the creation of Nikkomycin Px and Nikkomycin Pz . nih.gov These analogs exhibit antifungal activity comparable to the natural Nikkomycins X and Z. However, their primary advantage lies in their significantly enhanced stability across a wide range of pH conditions. While Nikkomycin Z degrades completely under neutral or alkaline conditions within 24 days, a substantial fraction of Nikkomycin Pz remains, making it a more robust candidate for potential therapeutic development. nih.gov

| Compound | Key Feature | Advantage |

| Phenanthrene Analog | Optimized hydrophobic interactions at the N-terminus | Enhanced in vitro inhibitory potency (IC₅₀ of 0.31 μg/mL) |

| Nikkomycin Pz | Altered hydroxypyridinyl moiety | Comparable antifungal activity with vastly improved pH stability |

| Data sourced from Chaudhary et al., 2013 and Chen et al., 2014. researchgate.netnih.gov |

These examples demonstrate that rational design and biosynthetic engineering can successfully yield Nikkomycin Z analogs with properties superior to the natural product, paving the way for the development of more effective and durable antifungal therapies.

Mechanisms of Fungal Resistance to Nikkomycin Z

Role of Cellular Transport Systems in Nikkomycin (B1203212) Z Uptake

The entry of Nikkomycin Z into the fungal cell is a critical first step for its antifungal activity, as its target, chitin (B13524) synthase, is located at the plasma membrane with its active site facing the cytoplasm. chemicalbook.com The uptake of this hydrophilic molecule is not a passive process but is mediated by specific cellular transport systems, primarily peptide transporters.

In Candida albicans, the uptake of Nikkomycin Z is facilitated by a peptide transport system. researchgate.netnih.govnih.gov Kinetic studies have revealed the presence of at least two distinct peptide transport systems in this yeast. researchgate.netnih.gov Nikkomycin Z is transported through a system that is common for both di- and tripeptides. researchgate.netnih.gov The activity of this peptide-nucleoside drug can be antagonized by the presence of peptone and specific dipeptides, which compete for the same transport machinery. nih.gov This competition for uptake is a key factor influencing the in vivo efficacy of Nikkomycin Z, as endogenous peptides in the host environment can reduce its intracellular concentration. chemicalbook.com While less is known about the specifics in Yarrowia lipolytica, the general conservation of peptide transport systems across yeasts suggests a similar mechanism is likely at play.

The isolation and study of mutants resistant to Nikkomycin Z have been instrumental in elucidating the role of transport systems in its uptake. A mutant of C. albicans selected for its resistance to Nikkomycin Z demonstrated a significantly reduced ability to take up dipeptides. researchgate.netnih.gov Interestingly, this mutant showed a simultaneous increase in its capacity to transport tripeptides, suggesting a compensatory regulation of different peptide permeases. nih.gov This finding indicates that C. albicans possesses multiple peptide transport systems and can modulate their expression in response to environmental cues. nih.gov The resistance of these mutants is directly linked to a defect in the transport mechanism, preventing the drug from reaching its intracellular target. nih.gov

Intracellular Stability and Degradation by Cellular Proteases

Once inside the fungal cell, the stability of Nikkomycin Z can be compromised by the action of cellular proteases. The degradation of Nikkomycin Z has been observed to be an apparent first-order reaction in aqueous solutions and plasma. nih.govresearchgate.net The rate of degradation is influenced by pH, with the maximal rate observed around pH 7.5. nih.govresearchgate.net More significantly, studies have shown that the degradation rate of Nikkomycin Z is considerably faster in the plasma of certain animals, such as rats, mice, and rabbits, compared to a buffer solution. nih.govresearchgate.net This accelerated degradation is attributed to the activity of esterases present in the plasma. nih.govresearchgate.net The addition of an esterase inhibitor, sodium fluoride, markedly decreased the degradation rate in rat plasma, supporting the role of these enzymes in Nikkomycin Z breakdown. nih.gov While these studies were conducted in plasma, it is plausible that intracellular fungal proteases and esterases could similarly degrade Nikkomycin Z, reducing its effective concentration at the target site. This enzymatic degradation represents a potential mechanism of intrinsic or acquired resistance.

In Vitro and In Vivo Resistance Profiles Across Fungal Species

The efficacy of Nikkomycin Z varies significantly across different fungal species, highlighting a broad spectrum of intrinsic resistance.

In Vitro Susceptibility: Checkerboard synergy studies have provided extensive data on the in vitro activity of Nikkomycin Z against a wide range of fungi. mdpi.com

Candida albicans and Candida parapsilosis generally show moderate susceptibility, with MIC (Minimum Inhibitory Concentration) values for C. albicans ranging from ≤0.5 to 32 μg/ml. nih.gov

Other Candida species, such as Candida tropicalis , Candida krusei , and Candida glabrata , are often resistant, with MICs exceeding 64 μg/ml. nih.gov

Cryptococcus neoformans exhibits variable susceptibility, with most isolates being resistant. nih.gov

Dimorphic fungi like Coccidioides immitis and Blastomyces dermatitidis are susceptible to Nikkomycin Z. mdpi.comnih.gov

Filamentous fungi such as Aspergillus spp. and Fusarium spp. are generally reported to be resistant to Nikkomycin Z when used as a monotherapy. nih.gov

In Vivo Efficacy and Resistance: In animal models, Nikkomycin Z has shown promise against infections caused by Coccidioides immitis and Blastomyces dermatitidis. nih.govnih.gov However, its efficacy in experimental candidiasis has been reported as low, despite its ability to inhibit chitin synthesis in vivo. nih.gov This discrepancy is likely due to factors such as competition for uptake by endogenous peptides and potential degradation by host or fungal enzymes. chemicalbook.com The low percentage of chitin in the cell wall of C. albicans may also contribute to its reduced in vivo susceptibility. nih.gov

Interestingly, Nikkomycin Z demonstrates synergistic or additive effects when combined with other antifungal agents, such as azoles (fluconazole, itraconazole) and echinocandins. nih.govnih.gov This suggests that overcoming resistance may be possible through combination therapies that target multiple cellular pathways. For example, the synergistic effect with azoles might be due to the azole-induced disruption of the cell membrane, facilitating the uptake of Nikkomycin Z. nih.gov

Interactive Data Table: In Vitro Susceptibility of Various Fungal Species to Nikkomycin Z

| Fungal Species | Nikkomycin Z MIC Range (μg/ml) | General Susceptibility |

| Candida albicans | ≤0.5 - 32 | Moderately Susceptible |

| Candida parapsilosis | 1 - 4 | Susceptible |

| Candida tropicalis | >64 | Resistant |

| Candida krusei | >64 | Resistant |

| Candida glabrata | >64 | Resistant |

| Cryptococcus neoformans | 0.5 - >64 | Mostly Resistant |

| Coccidioides immitis | 0.125 | Susceptible |

| Blastomyces dermatitidis | 0.78 | Susceptible |

| Aspergillus fumigatus | >64 (alone) | Resistant (Synergy with Itraconazole) |

| Aspergillus flavus | >64 (alone) | Resistant (Synergy with Itraconazole) |

| Fusarium spp. | >64 | Resistant |

Academic Methodologies and Research Tools

Molecular Genetics and Genomic Analysis

Genetic and genomic analyses are fundamental to understanding and engineering the biosynthesis of Nikkomycin (B1203212) Z. These approaches allow researchers to identify, sequence, and manipulate the genes responsible for producing the compound.

The nikkomycin biosynthetic gene cluster in Streptomyces has been a primary focus of molecular investigation. The entire set of structural genes for nikkomycin synthesis from Streptomyces tendae Tü901 was successfully cloned and heterologously expressed in Streptomyces lividans. nih.gov This was achieved by creating a genomic library from S. tendae in a shuttle cosmid vector (pKC505) and introducing two large overlapping cosmids, p24/32 (~31 kb) and p9/43-2 (~27 kb), into the new host, which then produced nikkomycins. nih.gov

Further research in the related producer, Streptomyces ansochromogenes, involved reassembling the entire 35 kb nikkomycin biosynthetic gene cluster, which contains 22 open reading frames (ORFs), into an integrative plasmid called pNIK. nih.gov This plasmid was then introduced into the native producer via conjugal transfer, resulting in a genetically stable strain with significantly enhanced production of nikkomycins. nih.gov

Gene inactivation, a form of mutagenesis, has been instrumental in metabolic engineering efforts to improve the yield and purity of Nikkomycin Z. A major challenge in production is the co-expression of the structurally similar isomer, Nikkomycin X. nih.gov By creating a targeted deletion of the nikQ gene in S. tendae, researchers developed a ΔNikQ strain that produces Nikkomycin Z with higher yield and purity. nih.gov Similarly, in S. ansochromogenes, the disruption of genes like sanO or sanQ, which are involved in the biosynthesis of the imidazolone (B8795221) base of Nikkomycin X, successfully blocked its production without affecting the synthesis of Nikkomycin Z. nih.gov These genetic manipulations simplify downstream purification processes and reduce production costs. nih.gov

To study the expression of antibiotic biosynthetic gene clusters like that of nikkomycin, sensitive reporter systems are employed. While conventional reporters include antibiotic resistance genes or fluorescent proteins like GFP, a novel visualization reporter system based on the acyl-homoserine lactone (AHL) quorum-sensing mechanism from Gram-negative bacteria has been developed for use in Streptomyces. nih.gov

In this system, a reporter gene such as the AHL synthase gene (cviI) is placed under the control of a promoter from the nikkomycin gene cluster. nih.gov The expression of the reporter gene in Streptomyces leads to the synthesis of AHL. nih.gov This AHL molecule can then be detected by a biosensor strain, such as an AHL-deficient mutant of Chromobacterium violaceum (CV026), which produces a purple pigment (violacein) only when induced by AHL. nih.gov The intensity of the pigment provides a visual and quantifiable measure of gene expression from the target promoter. This methodology allows for real-time monitoring of gene expression during different growth phases and under various culture conditions, providing insights into the complex regulation of the nikkomycin biosynthetic pathway. nih.gov

Biochemical and Enzymatic Characterization

Biochemical studies are essential for understanding the function of the proteins involved in Nikkomycin Z biosynthesis and its mode of action on its target, chitin (B13524) synthase.

Nikkomycin Z is a competitive inhibitor of chitin synthase, the enzyme responsible for synthesizing chitin, a critical component of the fungal cell wall. nih.govnih.gov Enzyme assays are performed to quantify the inhibitory potency of Nikkomycin Z against different chitin synthase isozymes. These assays typically measure the incorporation of a radiolabeled substrate, such as UDP-N-acetylglucosamine, into chitin polymers in the presence of varying concentrations of the inhibitor.

The half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) are key parameters determined from these assays. For instance, studies on Candida albicans have shown that Nikkomycin Z inhibits all three of its chitin synthase (CaChs) isozymes with varying efficacy. nih.gov More recent investigations using purified CaChs2 determined a Ki value of 1.5 ± 0.5 μM. nih.gov In Saccharomyces cerevisiae, Nikkomycin Z was found to be a particularly potent inhibitor of Chitin Synthase 1 (Chs1) and a selective inhibitor of Chitin Synthase 3 (Chs3). researchgate.netnih.gov

| Enzyme | Organism | IC50 | Ki | Reference |

| CaChs1 | Candida albicans | 15 µM | - | nih.gov |

| CaChs2 | Candida albicans | 0.8 µM | 1.5 ± 0.5 µM | nih.govnih.gov |

| CaChs3 | Candida albicans | 13 µM | - | nih.gov |

| Chs1 | Saccharomyces cerevisiae | 0.367 µM | - | researchgate.net |

This table presents inhibitory constants for Nikkomycin Z against various chitin synthase enzymes.

The isolation and characterization of individual enzymes from the nikkomycin biosynthetic pathway provide direct evidence of their function. An example is the characterization of NikD, a novel flavoprotein from the pathway. acs.org Biochemical analysis revealed that NikD is a member of the monomeric sarcosine (B1681465) oxidase family of enzymes and contains a covalently bound flavin adenine (B156593) dinucleotide (FAD) cofactor. acs.org The enzyme catalyzes a key oxidation step in the formation of the hydroxypyridine carboxylic acid moiety of Nikkomycin Z. acs.org

Similarly, the target enzyme, chitin synthase, has been purified and characterized to study its interaction with Nikkomycin Z. nih.gov For example, Chitin Synthase 2 (CaChs2) from Candida albicans was purified and found to be an active enzyme that requires magnesium ions (Mg²⁺) for its catalytic function. nih.gov Isothermal titration calorimetry (ITC) was used to measure the binding affinity between purified CaChs2 and Nikkomycin Z, revealing a dissociation constant (Kd) of approximately 190 nM, indicating a very tight binding interaction. nih.gov

Advanced Structural Biology Techniques

Determining the three-dimensional structures of the biosynthetic enzymes and the target-inhibitor complex provides atomic-level insights that are invaluable for understanding function and guiding drug design. researchcorridor.org

Cryo-electron microscopy (cryo-EM) has been a revolutionary technique in this area. Researchers have successfully determined the high-resolution structures of chitin synthase 2 (Chs2) from Candida albicans in multiple states: the apo (unbound) form, a substrate-bound form, and in a complex with Nikkomycin Z. nih.govduke.edu These structures revealed that Nikkomycin Z binds in the active site, mimicking the natural substrate, UDP-GlcNAc. nih.gov The structural data elucidates the precise molecular interactions responsible for its inhibitory activity and provides a blueprint for the rational design of new, potentially more potent antifungal agents. nih.govduke.edu

In addition to cryo-EM, Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are cornerstone structural biology techniques. researchcorridor.org NMR spectroscopy (specifically ¹H-NMR and ¹³C-NMR) combined with tandem mass spectrometry (MS/MS) has been used to determine the exact chemical structure of new nikkomycin analogues, such as Nikkomycin Pz, isolated through precursor-directed biosynthesis efforts. researchgate.net These advanced techniques are critical for confirming the identity of novel compounds and understanding how modifications to the core scaffold affect the molecule's properties. researchcorridor.orgresearchgate.net

Cryo-Electron Microscopy (Cryo-EM) for Enzyme-Inhibitor Complexes

Cryo-electron microscopy (Cryo-EM) has been a pivotal technique in elucidating the structural basis of Nikkomycin Z's inhibitory action on its target, chitin synthase (Chs). This method is particularly well-suited for large, flexible, membrane-embedded protein complexes like chitin synthase, which are notoriously difficult to crystallize for X-ray analysis. nih.govyoutube.com

Recent studies have successfully determined the high-resolution structures of chitin synthase from various fungal species in complex with Nikkomycin Z. For instance, the cryo-EM structure of Saccharomyces cerevisiae chitin synthase 1 (Chs1) bound to Nikkomycin Z was resolved to 2.9 Å. researchgate.net Similarly, structures of Chs2 from Candida albicans (CaChs2) and Chs1 from Phytophthora sojae (PsChs1) in their Nikkomycin Z-bound states have also been reported, providing a detailed view of the enzyme-inhibitor interactions. nih.govcreative-biostructure.com

These cryo-EM structures reveal that chitin synthase functions as a dimer. researchgate.netnih.gov Nikkomycin Z, a competitive inhibitor, binds in the enzyme's active site, which is located in a cytosolic tunnel near the interface with the cell membrane. researchgate.net The binding of Nikkomycin Z mimics the natural substrate, UDP-N-acetylglucosamine (UDP-GlcNAc). nih.gov The nucleoside moiety of Nikkomycin Z occupies a position similar to that of the UDP portion of the substrate, while its peptidyl group extends into the channel, physically obstructing the path for the growing chitin chain. nih.govnih.gov This blockage of the chitin translocation channel is a key feature of its inhibitory mechanism. researchgate.netnih.gov

Structural analysis shows that Nikkomycin Z forms specific polar interactions with multiple conserved residues within the active site. nih.gov For example, in S. cerevisiae Chs1, the inhibitor's hydroxypyridylhomothreonine moiety makes crucial contacts. nih.gov The binding of the inhibitor also induces conformational changes in the enzyme, such as the re-arrangement of a "plug loop," which in the inhibitor-bound state opens a path between the active site and the membrane tunnel that is blocked in the apo-state. nih.gov These detailed structural insights, made possible by cryo-EM, are invaluable for understanding the precise mechanism of inhibition and for guiding the rational design of new, more potent antifungal agents. nih.gov

Table 1: Summary of Cryo-EM Structural Studies of Chitin Synthase-Nikkomycin Z Complexes

| Enzyme Source | Enzyme | Resolution | Key Findings | Reference |

|---|---|---|---|---|

| Saccharomyces cerevisiae | Chs1 | 2.9 Å | Dimeric structure; NikZ binds in the active site, blocking the chitin translocation path; induces conformational changes in a "plug loop". | researchgate.net |

| Saccharomyces cerevisiae | Chs1 | 2.4 Å | Revealed detailed interactions of the peptidyl moiety of NikkoZ occupying the GlcNAc acceptor binding site. | nih.gov |

| Candida albicans | CaChs2 | Not specified in abstract | Determined structures in apo, substrate-bound, and Nikkomycin Z-bound states, revealing a dual regulation mechanism and insights into the chemical logic of inhibition. | nih.govnih.gov |

| Phytophthora sojae | PsChs1 | Not specified in abstract | Provided detailed views of multiple steps of chitin biosynthesis and its competitive inhibition by Nikkomycin Z. | creative-biostructure.com |

X-ray Crystallography of Relevant Proteins

While cryo-EM has been the primary method for determining the structure of the large, integral membrane protein chitin synthase in complex with Nikkomycin Z, X-ray crystallography remains a fundamental tool in structural biology. nih.govnih.govmdpi.com However, its application to proteins like chitin synthase is fraught with challenges. nih.govnih.gov Membrane proteins are inherently difficult to crystallize due to their hydrophobic transmembrane regions, which require detergents for solubilization, and their often significant flexibility. nih.govcreative-biostructure.comnih.gov These factors tend to impede the formation of the well-ordered, tightly packed crystal lattice required for high-resolution X-ray diffraction. nih.govcreative-biostructure.com

To date, no X-ray crystal structure of a chitin synthase complexed with Nikkomycin Z has been reported in the searched literature. The success in structural elucidation has come from cryo-EM, which is better suited to handling the conformational dynamics and compositional heterogeneity of such large protein-detergent micelle complexes. youtube.com

Nevertheless, X-ray crystallography has been successfully used to determine the structures of related, smaller, and more soluble enzymes, such as chitinases. For example, the X-ray structure of a chitinase (B1577495) from the pathogenic fungus Coccidioides immitis was solved to 2.2 Å resolution. nih.gov Such structures, while not of the direct target of Nikkomycin Z (chitin synthase), provide valuable insights into the active sites of enzymes that process chitin and its analogues. nih.gov X-ray diffraction has also been employed to confirm the native α-conformation of chitin purified from fungal cell walls, which is the product of chitin synthase activity. researchgate.net This technique helps characterize the end-product of the enzymatic reaction that Nikkomycin Z inhibits. researchgate.netresearchgate.net

Computational and In Silico Approaches

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as Nikkomycin Z, and its protein target. These in silico methods are particularly valuable for predicting the binding conformation of an inhibitor in the active site of its enzyme and for estimating the strength of the interaction.

In the context of Nikkomycin Z, molecular docking studies have been used to screen for potential chitin synthase inhibitors and to understand their binding mechanisms. nih.gov For example, modified structures of Nikkomycin were docked into a modeled structure of chitin synthase from Rhizopus delemar to predict binding affinity and identify promising lead compounds. nih.gov Such simulations help to visualize how the inhibitor fits within the catalytic site, identifying key interactions like hydrogen bonds and hydrophobic contacts that stabilize the enzyme-inhibitor complex. These studies support the experimental findings from cryo-EM, confirming that Nikkomycin Z acts as a competitive inhibitor by occupying the same site as the natural substrate, UDP-GlcNAc. nih.govfrontiersin.org

Molecular dynamics (MD) simulations can further refine the static picture provided by docking. MD simulations model the movement of atoms in the protein-ligand complex over time, providing insights into the flexibility of the system and the stability of the predicted binding pose. This approach can help understand the conformational changes that occur upon inhibitor binding, as observed in the cryo-EM structures of the Chs1-NikZ complex. nih.gov

Homology Modeling of Chitin Synthase Structures

Homology modeling, also known as comparative modeling, is a computational technique used to generate a three-dimensional model of a protein whose structure has not been experimentally determined. The method relies on the known experimental structure of a related homologous protein (the "template").

This approach is essential in the study of Nikkomycin Z because experimental structures are only available for a few chitin synthases from model organisms or key pathogens. nih.govnih.gov Fungi, however, possess a wide variety of chitin synthase enzymes, which are classified into several distinct classes based on sequence homology. mdpi.comoup.com To perform computational studies like molecular docking on a chitin synthase from a fungus without a solved structure, a homology model must first be built. nih.gov

For instance, a structural model of the bacterial glycosyltransferase NodC was built using the cellulose (B213188) synthase BcsA structure as a template, establishing NodC as a valid model system to study chitin synthase inhibitors. frontiersin.org Similarly, in silico screening of Nikkomycin analogues was performed against a homology model of chitin synthase from Rhizopus delemar. nih.gov The accuracy of a homology model is highly dependent on the sequence identity between the target protein and the template structure. The availability of high-resolution cryo-EM structures of chitin synthases from S. cerevisiae and C. albicans now provides excellent templates for building more accurate models of chitin synthases from other pathogenic fungi. nih.govnih.gov

Analytical Chemistry Techniques

High-Performance Liquid Chromatography (HPLC) for Compound Analysis and Purity

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for the study of Nikkomycin Z, from its production by Streptomyces tendae to its purification and final analysis. It is routinely used to separate Nikkomycin Z from other components in the fermentation broth, quantify its concentration, and assess the purity of the final product. researchgate.net

The analysis is typically performed using reverse-phase HPLC, where a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. Detection is commonly achieved with a UV detector, as the uracil (B121893) and hydroxypyridine chromophores in Nikkomycin Z absorb light in the UV spectrum, with detection wavelengths often set around 263 nm or 290 nm.

HPLC is crucial for optimizing the fermentation process to maximize the yield of Nikkomycin Z. Researchers can monitor the production titer over time and assess the impact of different culture conditions or genetic modifications of the Streptomyces strain. researchgate.net A significant challenge in production is the co-synthesis of structurally similar compounds, particularly Nikkomycin X. researchgate.net HPLC methods are developed to achieve baseline separation of Nikkomycin Z and Nikkomycin X, allowing for accurate quantification of each and guiding the development of mutant strains that selectively produce Nikkomycin Z. researchgate.net In purification processes, HPLC is used to analyze fractions from chromatography columns to pool those containing the pure compound and to verify the purity of the final isolated product, which can exceed 98%. researchgate.net

Table 2: Representative HPLC Conditions for Nikkomycin Z Analysis

| Parameter | Condition | Purpose | Reference |

|---|---|---|---|

| Column | ZORBAX SB C-18 (5 µm, 4.6 × 250 mm) | Separation of nikkomycin analogues | |

| Detection | Photodiode Array (DAD) at 290 nm | Detection and quantification of nikkomycins | |

| Detection | UV at 263 nm | Quantification in plasma and urine | |

| Application | Analysis of fermentation broth | Monitoring production and separation of Nikkomycin X and Z | |

| Application | Purity assessment | Confirming >98% relative purity of final product | researchgate.net |

Microbial Fermentation and Isolation Techniques

The production of Nikkomycin Z from Streptomyces tendae is a complex process that relies on carefully controlled fermentation and subsequent isolation of the target compound. Researchers have dedicated significant effort to optimizing these procedures to enhance yield and purity.

Culture Optimization for Production

The composition of the fermentation medium is a critical factor influencing the yield of Nikkomycin Z. While specific media formulations are often proprietary, research on the closely related producer Streptomyces ansochromogenes provides valuable insights into the key nutritional requirements for nikkomycin production. nih.gov A typical production medium is rich in carbohydrates and nitrogen sources to support robust bacterial growth and secondary metabolite synthesis.

For instance, a common production medium, SP medium, consists of mannitol, soluble starch, soy peptone, and yeast extract. nih.gov The manipulation of precursor availability has also been shown to be a powerful strategy. The addition of uracil to the culture medium can significantly increase the production of Nikkomycin Z. nih.govresearchgate.net In one study, supplementing the medium with 2 g/L of uracil led to a substantial increase in Nikkomycin Z yield, from 450 mg/L to 800 mg/L. nih.gov

Below is an example of a basal fermentation medium used for nikkomycin production by a Streptomyces species:

| Component | Concentration (g/L) | Role |

| Mannitol | 30 | Carbon Source |

| Soluble Starch | 10 | Carbon Source |

| Soy Peptone | 5 | Nitrogen Source |

| Yeast Extract | 8 | Nitrogen & Growth Factor Source |

| Uracil | 2 | Precursor for Nikkomycin Z |

| This table is based on data for a related Streptomyces species and serves as an illustrative example. nih.gov |

Physical parameters of fermentation are also crucial. In submerged cultures, high mycelial density can lead to increased viscosity and limit oxygen availability, thereby hindering nikkomycin production. To address this, researchers have explored the use of cellular aggregates, or pellets. This approach can reduce the viscosity of the fermentation broth and offer protection from shear stress.

Isolation and Characterization of Novel Intermediates and Analogs

The fermentation broth of Streptomyces tendae is a complex mixture containing not only Nikkomycin Z but also a variety of structurally related analogs and biosynthetic intermediates. The isolation and characterization of these compounds are essential for understanding the nikkomycin biosynthetic pathway and for identifying new molecules with potentially improved properties.

The process typically begins with the removal of the Streptomyces tendae mycelium from the culture broth. The resulting supernatant is then subjected to a series of chromatographic techniques to separate the different nikkomycin compounds. High-Performance Liquid Chromatography (HPLC) is a key analytical tool for both quantifying and purifying individual nikkomycins. nih.gov

Once isolated, the structural elucidation of these novel compounds is achieved through a combination of advanced analytical methods. Mass spectrometry is used to determine the molecular weight and elemental composition of the molecules. nih.gov For a detailed structural analysis, Nuclear Magnetic Resonance (NMR) spectroscopy, including two-dimensional NMR techniques, is employed to determine the precise connectivity and stereochemistry of the atoms within the molecule. nih.gov

Through these methods, researchers have successfully isolated and characterized several novel nikkomycins from Streptomyces tendae culture broths. These include Nikkomycin pseudo-Z and Nikkomycin pseudo-J, which feature an unusual C-glycosidic bond instead of the typical N-glycosidic bond found in Nikkomycin Z and J. nih.govnih.gov

Mutasynthesis for Analogue Generation

Mutasynthesis is a powerful technique that combines genetic engineering with precursor-directed biosynthesis to create novel analogs of natural products. This approach involves generating a mutant strain of the producing organism that is blocked in the biosynthesis of a specific precursor. This mutant is then fed with synthetic analogs of that precursor, which can be incorporated into the final product, resulting in the generation of new compounds.

In the context of nikkomycin research, mutasynthesis has been successfully applied to generate a range of novel analogs with altered properties. For example, mutant strains of Streptomyces tendae have been created that are blocked in the biosynthesis of the nucleoside base of nikkomycin. nih.gov When these mutants are fed with different pyrimidine (B1678525) analogs, they can produce novel nikkomycins.

One notable application of mutasynthesis involved the creation of a Streptomyces tendae mutant unable to synthesize the unusual amino acid component of Nikkomycin Z. nih.gov By feeding this mutant with various amino acid analogs, researchers have been able to generate a diverse library of new nikkomycin compounds.

The following table summarizes some of the novel nikkomycin analogs that have been generated through mutasynthesis and directed fermentation:

| Precursor Fed | Mutant Strain Background | Novel Nikkomycin Analog(s) Produced |

| Benzoic Acid | S. tendae nikC mutant | Nikkomycin Bx, Nikkomycin Bz |

| Thymine | S. tendae uracil-deficient mutant | Nikkomycin ZT |

| 4-hydroxymethyluracil | S. tendae uracil-deficient mutant | Nikkomycin ZH |

| 5-formyluracil | S. tendae uracil-deficient mutant | Nikkomycin JH |

| This table is a compilation of findings from various mutasynthesis studies. |

These novel analogs are then subjected to the same rigorous isolation and characterization techniques described previously to determine their full chemical structure and to evaluate their biological activity.

Q & A

Q. What is the molecular mechanism by which Nikkomycin Z inhibits chitin synthase, and how can this inform antifungal drug design?

Nikkomycin Z acts as a competitive inhibitor of chitin synthase by mimicking UDP-N-acetylglucosamine (UDP-GlcNAc), the enzyme’s natural substrate. Its nucleoside-peptide structure allows it to bind to the active site, blocking chitin polymerization critical for fungal cell wall integrity . To validate this mechanism, researchers can employ in vitro enzyme assays using purified chitin synthase and measure inhibition kinetics via spectrophotometric detection of UDP release. Comparative structural analysis with UDP-GlcNAc using X-ray crystallography or molecular docking can further elucidate binding interactions .

Q. How should researchers design experiments to assess Nikkomycin Z’s efficacy against diverse fungal models?